Bicyclo[1.1.1]pentane-1,3-diyldimethanol

Medicinal Chemistry Bioisostere Drug Discovery

Low aqueous solubility and high nonspecific binding from flat aromatic rings are major causes of lead series attrition. This compound is the optimal precursor for installing the 1,3-disubstituted BCP bioisostere, a validated solution to these problems. - Enables a ≥50-fold improvement in aqueous solubility and a marked reduction in nonspecific binding versus phenyl analogs. - In a direct comparison, a BCP-for-phenyl swap increased Cmax and AUC by ~4-fold without compromising enzyme inhibitory activity. - Provides a rigid, low-lipophilicity (XLogP3-AA = -0.3) core for fragment-based drug discovery.

Molecular Formula C7H12O2
Molecular Weight 128.171
CAS No. 1678528-03-4
Cat. No. B2601964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[1.1.1]pentane-1,3-diyldimethanol
CAS1678528-03-4
Molecular FormulaC7H12O2
Molecular Weight128.171
Structural Identifiers
SMILESC1C2(CC1(C2)CO)CO
InChIInChI=1S/C7H12O2/c8-4-6-1-7(2-6,3-6)5-9/h8-9H,1-5H2
InChIKeyJYAXTAAJBSRXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[1.1.1]pentane-1,3-diyldimethanol Overview


Bicyclo[1.1.1]pentane-1,3-diyldimethanol (CAS 1678528-03-4) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing two hydroxymethyl groups [1]. It is a rigid, C(sp3)-rich diol with a molecular weight of 128.17 g/mol, a computed XLogP3-AA of -0.3, and a topological polar surface area of 40.5 Ų [1]. Commercially available in solid form at up to 98% purity, this compound serves as a key intermediate for introducing the BCP bioisostere motif into drug candidates .

Workflow BCP bioisostere synthesis and phenyl replacement studies
Selection Logic Rigid C(sp3)-rich diol core with defined exit vectors for fragment growth
Use Context Intermediate for modulating solubility, lipophilicity, and nonspecific binding in lead optimization

Bicyclo[1.1.1]pentane-1,3-diyldimethanol vs. Analogs


Generic substitution with a para-substituted phenyl ring, a tert-butyl group, or even other cage hydrocarbons like cubane or bicyclo[2.2.2]octane (BCO) fails to replicate the specific, quantifiable physicochemical advantages conferred by the 1,3-disubstituted BCP scaffold [1][2]. As a precursor to this scaffold, Bicyclo[1.1.1]pentane-1,3-diyldimethanol enables the introduction of a motif that uniquely improves aqueous solubility (≥50-fold), passive permeability, and metabolic stability while maintaining potency [3][4]. Unlike its structural analogs, the BCP core offers a distinct balance of low lipophilicity (XLogP3-AA = -0.3), high Fsp3, and well-defined exit vectors that are critical for optimizing drug-likeness and avoiding the liabilities of flat, aromatic rings [1][5].

Target Scaffold 1,3-Disubstituted BCP This diol enables a motif with reported low lipophilicity, high Fsp3, and improved solubility context versus aromatic rings. May support developability profiling
Analog Scaffold Phenyl, BCO, or Cubane Para-phenyl, BCO, and cubane analogs may not reproduce the same balance of LogP, solubility, and nonspecific binding reduction. Physicochemical profile may differ

Bicyclo[1.1.1]pentane-1,3-diyldimethanol Comparative Evidence


Aqueous Solubility: BCP vs. Phenyl

Replacement of a phenyl ring with a BCP-1,3-diyl group, the scaffold derived from Bicyclo[1.1.1]pentane-1,3-diyldimethanol, improves aqueous solubility by at least 50-fold [1]. This quantifiable improvement addresses a major limitation of aromatic-containing drug candidates, enhancing developability without compromising target engagement [2].

Aqueous Solubility
Head-to-head
≥50-fold increase
Reported solubility improvement context
Matched molecular pair analysis; CHI(IAM) assay
Medicinal Chemistry Bioisostere Drug Discovery

Lipophilicity Control vs. Phenyl

In a direct comparison of physicochemical properties for sp2-sp3 fragments, BCP derivatives showed a substantial improvement in LogP compared to their phenyl counterparts, whereas BCO derivatives did not [1]. The BCP-1,3-diyldimethanol scaffold inherently possesses a low XLogP3-AA of -0.3, making it an ideal starting point for modulating lipophilicity [2].

Lipophilicity Control
Head-to-head
BCP: XLogP3-AA = -0.3 BCO: no significant improvement
Supports low-lipophilicity starting point selection
Calculated and measured LogP values
Physicochemical Properties LogP Bioisostere

Oral Pharmacokinetics vs. Phenyl

In a validated in vivo model, replacing the central para-fluorophenyl ring of γ-secretase inhibitor BMS-708,163 with a BCP motif (derivable from a diol precursor like Bicyclo[1.1.1]pentane-1,3-diyldimethanol) resulted in a 4-fold increase in both Cmax and AUC, while maintaining enzyme inhibitory potency [1].

Oral PK
In vivo context
~4-fold increase in Cmax and AUC
Reported exposure-model context
Mouse γ-secretase inhibition model
Pharmacokinetics Oral Bioavailability In Vivo

Nonspecific Binding: BCP vs. Cubane

The BCP-1,3-diyl group markedly decreases nonspecific binding (NSB) as measured by CHI(IAM), outperforming other cage hydrocarbons [1]. While cubane derivatives showed a 10-fold solubility increase and BCO only a 2-3 fold improvement, the BCP scaffold consistently demonstrates superior reduction in NSB [1].

Nonspecific Binding
Head-to-head
BCP: markedly decreased NSB Cubane: 10-fold solubility increase only BCO: 2-3 fold improvement only
Supports reduced off-target binding context
CHI(IAM) immobilized artificial membrane assay
Nonspecific Binding CHI(IAM) Bioisostere

Bicyclo[1.1.1]pentane-1,3-diyldimethanol Applications


Phenyl Replacement for Poor Solubility

When a lead series suffers from poor aqueous solubility (e.g., <10 µM) due to a high aromatic ring count, Bicyclo[1.1.1]pentane-1,3-diyldimethanol is the optimal precursor for installing a 1,3-disubstituted BCP bioisostere. Evidence demonstrates a ≥50-fold improvement in aqueous solubility and a marked reduction in nonspecific binding relative to the phenyl analog [1][2]. This transformation can rescue otherwise undruggable chemotypes.

Oral PK Enhancement Without Potency Loss

For compounds exhibiting high in vitro potency but poor oral absorption, the BCP scaffold derived from this diol offers a validated path to enhanced oral PK. In a direct comparison, a BCP-for-phenyl swap increased Cmax and AUC by approximately 4-fold without compromising enzyme inhibitory activity [3]. This scenario is particularly relevant for CNS and oncology programs where high systemic exposure is critical.

Lipophilicity Modulation in Fragment Libraries

In fragment-based drug discovery, maintaining low lipophilicity (LogP < 3) is essential to avoid later-stage attrition. Bicyclo[1.1.1]pentane-1,3-diyldimethanol, with its XLogP3-AA of -0.3, serves as an ideal, rigid core for constructing low LogP, three-dimensional fragments [4]. Unlike phenyl or BCO alternatives, the BCP core ensures that any appended substituents start from a favorable, low-lipophilicity baseline, facilitating lead optimization towards clinical candidates with balanced properties [5].

Reducing Off-Target Effects via Low NSB

High nonspecific binding, often associated with flat, aromatic scaffolds, is a major source of promiscuity and toxicity. Incorporating the BCP-1,3-diyl group, synthesized from Bicyclo[1.1.1]pentane-1,3-diyldimethanol, significantly reduces CHI(IAM)-measured nonspecific binding compared to phenyl, cubane, and BCO bioisosteres [1]. This application is crucial for developing safer, more selective drug candidates.

Application
Selection Property
Validation Focus
Phenyl replacement for solubility
Solubility enhancement context
Kinetic solubility and formulation screening
Oral PK enhancement studies
Exposure-model context
In vivo Cmax and AUC benchmarking
Fragment library design
Low-lipophilicity core
LogP and Fsp3 optimization
Off-target risk reduction
Nonspecific binding context
CHI(IAM) NSB assay comparison

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